N2-Isopropylpyrimidine-2,5-diamine
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Overview
Description
N2-Isopropylpyrimidine-2,5-diamine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
The synthesis of N2-Isopropylpyrimidine-2,5-diamine typically involves the reaction of pyrimidine derivatives with isopropylamine under specific conditions. One common method includes the condensation of 2,5-diaminopyrimidine with isopropylamine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve bulk manufacturing processes, including the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
N2-Isopropylpyrimidine-2,5-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized pyrimidine derivatives .
Scientific Research Applications
N2-Isopropylpyrimidine-2,5-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-Isopropylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
N2-Isopropylpyrimidine-2,5-diamine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: This compound has similar structural features but lacks the isopropyl group, leading to different chemical and biological properties.
2,5-Diaminopyrimidine: Similar to this compound but without the isopropyl substitution, affecting its reactivity and applications.
N2-Methylpyrimidine-2,5-diamine: This compound has a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-N-propan-2-ylpyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLEJOVMFLUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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